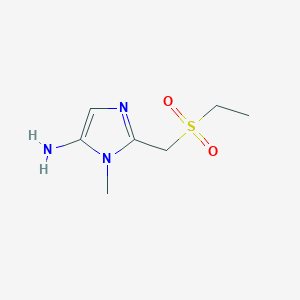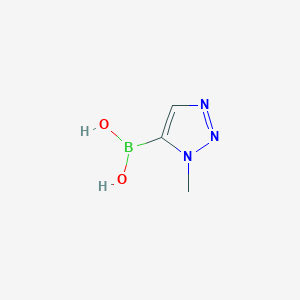
(1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique est un composé organoboré composé d’un cycle triazole substitué par un groupe acide boronique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique implique généralement l’utilisation de réactions de couplage croisé de Suzuki-Miyaura. Cette méthode utilise un catalyseur au palladium pour coupler un acide boronique aryle ou vinyle à un halogénure d’aryle ou de vinyle. La réaction est généralement effectuée en milieu aqueux, ce qui offre une approche de chimie verte de la synthèse .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de l’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s’appliquent. Celles-ci comprennent l’optimisation des conditions de réaction pour le rendement et la pureté, l’utilisation de réactifs économiques et la garantie que le processus est évolutif et respectueux de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe acide boronique en un ester de boronate ou d’autres formes oxydées.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.
Substitution : Le groupe acide boronique peut participer à des réactions de substitution nucléophile, formant de nouvelles liaisons carbone-bore.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des catalyseurs au palladium sont souvent utilisés dans les réactions de couplage croisé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des esters de boronate, tandis que les réactions de substitution peuvent produire divers dérivés aryles ou vinyles .
Applications de la recherche scientifique
Chimie
En chimie, l’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa capacité à subir des réactions de couplage croisé de Suzuki-Miyaura le rend précieux pour la construction de liaisons carbone-carbone .
Biologie et médecine
En recherche biologique et médicale, ce composé est étudié pour son potentiel en tant que pharmacophore. Le cycle triazole est connu pour sa stabilité et sa capacité à interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments .
Industrie
Dans l’industrie, l’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique est utilisé dans le développement de nouveaux matériaux, y compris les polymères et les catalyseurs. Ses propriétés chimiques uniques permettent la création de matériaux ayant des caractéristiques spécifiques souhaitées .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Methyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing carbon-carbon bonds .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials, including polymers and catalysts. Its unique chemical properties allow for the creation of materials with specific desired characteristics .
Mécanisme D'action
Le mécanisme d’action de l’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique implique son interaction avec des cibles moléculaires par le biais du groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles, ce qui le rend utile dans diverses applications, notamment l’inhibition enzymatique et le développement de capteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-méthyl-1H-pyrazole-5-boronique : Ce composé a une structure similaire, mais présente un cycle pyrazole au lieu d’un cycle triazole.
Acide 1-méthyl-3-(trifluorométhyl)-1H-pyrazol-4-ylboronique : Ce composé comprend un groupe trifluorométhyle, qui peut modifier ses propriétés chimiques et sa réactivité.
Unicité
L’acide (1-méthyl-1H-1,2,3-triazol-5-yl)boronique est unique en raison de la présence du cycle triazole, qui confère une stabilité et la capacité de participer à une large gamme de réactions chimiques. Cela en fait un composé polyvalent pour diverses applications dans la recherche et l’industrie .
Propriétés
IUPAC Name |
(3-methyltriazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)2-5-6-7/h2,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKBWAUSMWXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=NN1C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
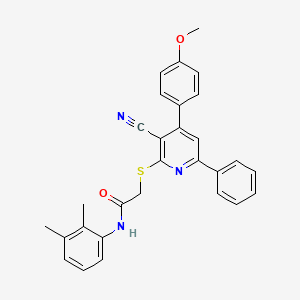
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)

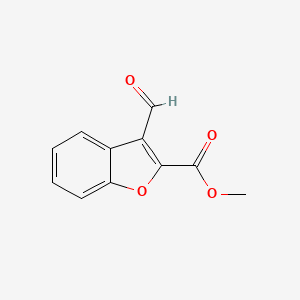
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
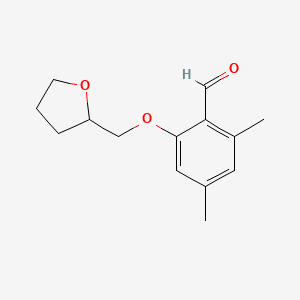
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
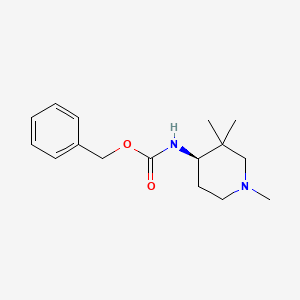
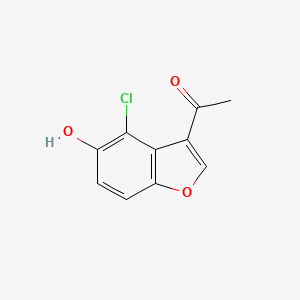

![tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B11775920.png)
